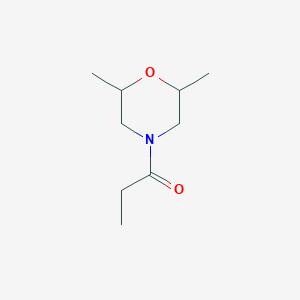
Fmoc-2-amino-6-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2-amino-6-chlorobenzoic acid is a chemical compound that has demonstrated remarkable potential in the field of scientific experiments. It is a modified amino acid used in proteomics research . The molecular formula is C22H16ClNO4, and the molecular weight is 393.82 . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
This compound is synthesized using various methods. One method involves the reaction of the tricyclohexyltin hydroxide with the 2-amino-6-chlorobenzoic acid . Another method involves the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols in aqueous media under mild and catalyst-free conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a protecting group for amines in peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . Its physical state is powder, and its color ranges from white to off-white .
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Functional Applications
Fmoc-modified amino acids, including Fmoc-2-amino-6-chlorobenzoic acid, are known for their self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety enhance the association of building blocks. These characteristics are leveraged in applications like cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
Chromatographic Analysis
Fmoc-modified amino acids are used in high-performance liquid chromatography (HPLC) for amino acid analysis. Improved HPLC methods with Fmoc derivatives offer high throughput and baseline resolution for common Fmoc-amino acids (Ou et al., 1996). This application is crucial for protein identification and quality control in biological samples.
Solid Phase Peptide Synthesis
Fmoc amino acids are integral in solid phase peptide synthesis (SPPS). Advances in SPPS using Fmoc amino acids include the development of various solid supports, linkages, and protection strategies. This has enabled syntheses of biologically active peptides and small proteins (Fields & Noble, 2009).
Anchoring to Solid Supports
The anchoring of Fmoc-amino acids to solid supports is a critical step in peptide synthesis. Methods have been developed to improve this process, such as esterification to 4-alkoxybenzyl alcohol polystyrene, minimizing side reactions like racemization (Sieber, 1987).
Amino Acid Derivatization
Fmoc derivatives are used for derivatizing amino acids. This technique is significant for the determination of secondary amino acids in various samples, enhancing the sensitivity and specificity of detection (Einarsson, 1985).
Biomedical Applications
In the biomedical field, Fmoc-functionalized amino acids are used to create supramolecular hydrogels. These materials have biocompatible and biodegradable properties, useful for antimicrobial applications (Croitoriu et al., 2021).
Wirkmechanismus
Target of Action
Fmoc-2-amino-6-chlorobenzoic acid is primarily used in the field of proteomics research . The compound doesn’t have a specific biological target, but it plays a crucial role in peptide synthesis as a protecting group for amines .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . After the peptide bond formation, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to synthesize the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Fmoc protection and deprotection can be affected by the pH of the reaction environment, the temperature, and the presence of other reactive groups . It is also important to note that the compound should be stored at room temperature .
Safety and Hazards
Fmoc-2-amino-6-chlorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Eigenschaften
IUPAC Name |
2-chloro-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSGOVBWSEHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2476447.png)

![methyl 1-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2476450.png)
![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)



![1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2476460.png)
![6-Pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2476461.png)
